molecular formula C5H5ClN2 B14013454 4-chloro((2)H)pyridin-2-amine

4-chloro((2)H)pyridin-2-amine

Cat. No.: B14013454
M. Wt: 131.58 g/mol
InChI Key: RQMWVVBHJMUJNZ-CBYSEHNBSA-N
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Description

4-chloro((2)H)pyridin-2-amine is an organic compound with the molecular formula C5H5ClN2. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring. This compound is a white solid and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-chloro((2)H)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro((2)H)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro((2)H)pyridin-2-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro((2)H)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H5ClN2

Molecular Weight

131.58 g/mol

IUPAC Name

4-chloro-3,5,6-trideuteriopyridin-2-amine

InChI

InChI=1S/C5H5ClN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8)/i1D,2D,3D

InChI Key

RQMWVVBHJMUJNZ-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(N=C(C(=C1Cl)[2H])N)[2H]

Canonical SMILES

C1=CN=C(C=C1Cl)N

Origin of Product

United States

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